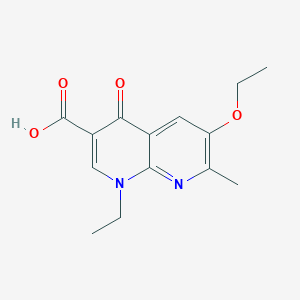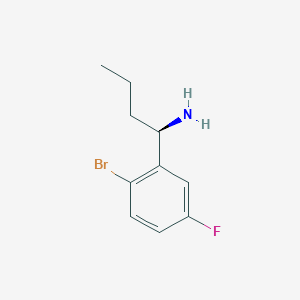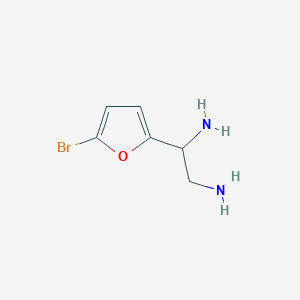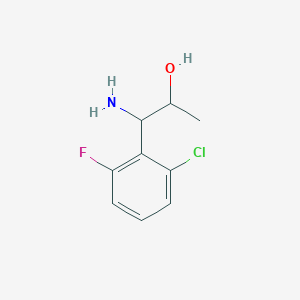
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a difluoropyridinyl group attached to an amino acid ester, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The difluoropyridinyl group can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct properties and applications, making them valuable for further research and development.
Applications De Recherche Scientifique
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biomolecules. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl include other amino acid esters with fluorinated aromatic groups. Examples include:
- Methyl(S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl(S)-2-amino-3-(3,5-difluoropyridin-4-YL)propanoate
Uniqueness
The uniqueness of this compound lies in its specific difluoropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Propriétés
Formule moléculaire |
C9H10F2N2O2 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H10F2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3/t6-/m0/s1 |
Clé InChI |
RGMFZIQPHMUXRQ-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=C(N=C(C=C1)F)F)N |
SMILES canonique |
COC(=O)C(CC1=C(N=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)

![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)






![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
